MEK-IN-6 (hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MEK-IN-6 (hydrate) is a potent inhibitor of mitogen-activated protein kinase kinase (MEK), specifically targeting the MEK1 and MEK2 enzymes. It is known for its high efficacy in inhibiting the proliferation of cancer cells, particularly in melanoma and other cancers driven by mutations in the RAS-RAF-MEK-ERK signaling pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MEK-IN-6 (hydrate) involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the cyclization of specific precursors under controlled conditions.
Functional group modifications: Introduction of various functional groups to enhance the compound’s inhibitory activity and solubility.
Hydration: The final step involves the addition of water molecules to form the hydrate.
Industrial Production Methods
Industrial production of MEK-IN-6 (hydrate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Large quantities of reactants are processed in batches to control the reaction environment.
Purification: The crude product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
MEK-IN-6 (hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of MEK-IN-6 (hydrate) with altered functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
MEK-IN-6 (hydrate) has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the MEK signaling pathway and its role in various cellular processes.
Biology: Employed in cell biology studies to investigate the effects of MEK inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by mutations in the RAS-RAF-MEK-ERK pathway.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MEK-related pathways.
Wirkmechanismus
MEK-IN-6 (hydrate) exerts its effects by inhibiting the activity of MEK1 and MEK2 enzymes. This inhibition prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), thereby blocking the downstream signaling that promotes cell proliferation and survival. The compound binds to a unique site near the ATP binding pocket of MEK, ensuring high specificity and efficacy .
Vergleich Mit ähnlichen Verbindungen
MEK-IN-6 (hydrate) is compared with other MEK inhibitors such as:
Selumetinib: Another MEK inhibitor with similar efficacy but different pharmacokinetic properties.
Trametinib: Known for its use in combination therapies for treating melanoma.
Cobimetinib: Often used in combination with other targeted therapies for enhanced efficacy.
MEK-IN-6 (hydrate) stands out due to its high potency and specificity, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C18H22FN3O5S |
---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
8-(2-fluoro-4-methylsulfanylanilino)-2-(2-hydroxyethoxy)-7-methyl-3,4-dihydro-2,7-naphthyridine-1,6-dione;hydrate |
InChI |
InChI=1S/C18H20FN3O4S.H2O/c1-21-15(24)9-11-5-6-22(26-8-7-23)18(25)16(11)17(21)20-14-4-3-12(27-2)10-13(14)19;/h3-4,9-10,20,23H,5-8H2,1-2H3;1H2 |
InChI-Schlüssel |
CDXHDFBWQJOMDO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=C2CCN(C(=O)C2=C1NC3=C(C=C(C=C3)SC)F)OCCO.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.